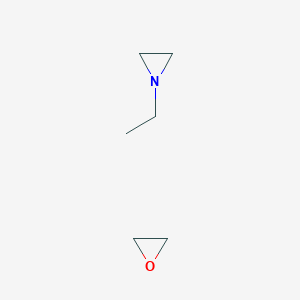
1-ethylaziridine;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethylaziridine;oxirane is a compound that combines two distinct functional groups: aziridine and oxiraneBoth of these rings are highly strained, making them reactive and useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-ethylaziridine can be synthesized through the reaction of ethylamine with ethylene oxide under basic conditions. The reaction typically involves the nucleophilic attack of the amine on the oxirane ring, leading to the formation of the aziridine ring .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethylaziridine;oxirane undergoes various types of reactions, including:
Ring-opening reactions: Both the aziridine and oxirane rings can undergo nucleophilic ring-opening reactions due to their ring strain.
Polymerization: Aziridine can polymerize via cationic ring-opening polymerization to form polyamines, while oxirane can polymerize to form poly(ethylene oxide).
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts are often used to facilitate these reactions.
Major Products
Polyamines: From aziridine polymerization.
Poly(ethylene oxide): From oxirane polymerization.
Applications De Recherche Scientifique
1-ethylaziridine;oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various polymers and complex molecules.
Biology: Aziridine derivatives have shown potential as anticancer and antimicrobial agents.
Medicine: Used in the development of drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1-ethylaziridine;oxirane involves the ring-opening of the aziridine and oxirane rings. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets. In biological systems, aziridine derivatives can alkylate DNA, leading to anticancer effects . The oxirane ring can also undergo similar reactions, contributing to its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A nitrogen-containing three-membered ring with similar ring strain energy.
Azetidine: A four-membered nitrogen-containing ring with less ring strain compared to aziridine.
Uniqueness
1-ethylaziridine;oxirane is unique due to the presence of both aziridine and oxirane rings in a single molecule. This dual functionality provides a combination of reactivity and versatility that is not found in compounds containing only one of these rings .
Propriétés
Numéro CAS |
31779-20-1 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
1-ethylaziridine;oxirane |
InChI |
InChI=1S/C4H9N.C2H4O/c1-2-5-3-4-5;1-2-3-1/h2-4H2,1H3;1-2H2 |
Clé InChI |
VWOXNKBTWXCIPL-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC1.C1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

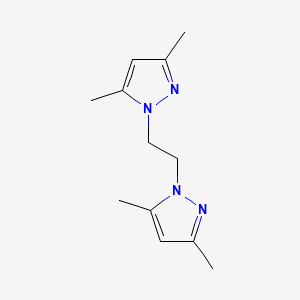
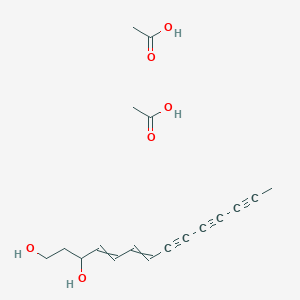
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
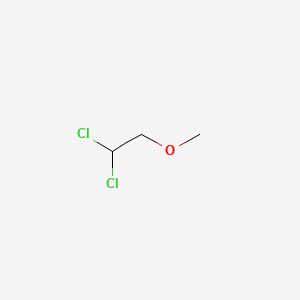
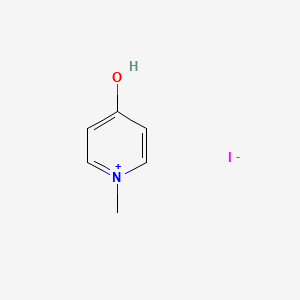

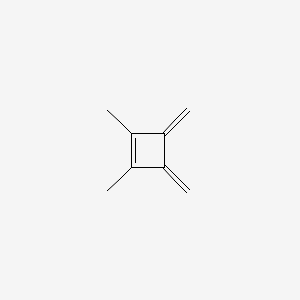
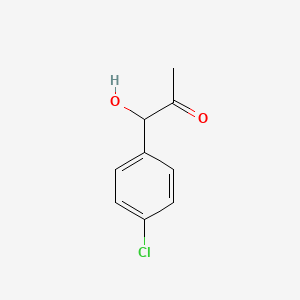

![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)

![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)
